3-[(4-methoxyphenyl)methyl]pentan-3-ol
Description
3-[(4-Methoxyphenyl)methyl]pentan-3-ol is a tertiary alcohol featuring a pentan-3-ol backbone substituted with a (4-methoxyphenyl)methyl group. While direct data on this compound are absent in the provided evidence, its structural analogs and related alcohols/aromatic derivatives offer insights into its likely physicochemical and functional characteristics. Such compounds are often intermediates in pharmaceuticals, fragrances, or polymer chemistry due to their stabilized tertiary alcohol structure and aromatic moieties .
Properties
Molecular Formula |
C13H20O2 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methyl]pentan-3-ol |
InChI |
InChI=1S/C13H20O2/c1-4-13(14,5-2)10-11-6-8-12(15-3)9-7-11/h6-9,14H,4-5,10H2,1-3H3 |
InChI Key |
AHWUJTMIKBJGKS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CC1=CC=C(C=C1)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-[(4-methoxyphenyl)methyl]pentan-3-ol can be synthesized through several methods. One common approach involves the reduction of 4-methoxyacetophenone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an anhydrous solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the synthesis of 3-[(4-methoxyphenyl)methyl]pentan-3-ol may involve catalytic hydrogenation of 4-methoxyacetophenone in the presence of a palladium or platinum catalyst. This method is favored for its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-[(4-methoxyphenyl)methyl]pentan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-methoxyacetophenone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reduction of 4-methoxyacetophenone to 3-[(4-methoxyphenyl)methyl]pentan-3-ol using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in diethyl ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide
Major Products Formed:
Oxidation: 4-Methoxyacetophenone.
Reduction: 3-[(4-methoxyphenyl)methyl]pentan-3-ol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-[(4-methoxyphenyl)methyl]pentan-3-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(4-methoxyphenyl)methyl]pentan-3-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
(±)-1-(4-Hydroxy-3-methoxyphenyl)-4-methyl-3-pentanol (CAS: Not specified)
- Structure : Differs by a 4-hydroxy-3-methoxyphenyl substituent and a 4-methyl branch.
- Key Differences : The additional hydroxyl group increases polarity and hydrogen-bonding capacity compared to the target compound. This enhances water solubility but may reduce lipid solubility, impacting bioavailability .
- Synthesis : Prepared via methods involving epoxide intermediates or nucleophilic additions, as seen in related alcohol syntheses .
1-Phenyl-4-methyl-3-pentanol (CAS: 68426-07-3)
3-Methyl-1-pentanol (CAS: 589-35-5)
- Structure : A simpler tertiary alcohol lacking aromatic substituents.
- Key Differences: Lower molecular weight (C₆H₁₄O) and higher volatility (boiling point ~302.5 K) compared to aromatic analogs. Limited applications beyond solvent use .
Physicochemical Properties
*Estimated based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
